3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid is an organic compound with the molecular formula CHOS. It features a furan ring, which is a five-membered aromatic ring containing oxygen. The compound is characterized by three substituents: a methyl group at the 3-position, a methylsulfanyl group at the 5-position, and a carboxylic acid group at the 2-position. This unique structure imparts distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically furan derivatives. Furan derivatives are known for their reactivity and versatility in organic synthesis. The methylsulfanyl group introduces sulfur into the structure, which can influence the compound's chemical behavior and biological activity .
The synthesis of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid can be achieved through several methods:
The synthetic routes require careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of reactions and to characterize the final products .
The molecular structure of 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid consists of:
Key structural data includes:
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions, with specific attention paid to solvent choice, temperature, and reaction time to achieve desired yields.
The mechanism of action for 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid varies based on its application:
Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes .
Key chemical properties include:
Analytical data such as melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound .
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid has several applications:
3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid (MMSFA) originates from C6-furanic scaffolds modified via specialized metabolic pathways. Biomass-derived furans like 5-hydroxymethylfurfural (HMF) serve as central precursors, with natural systems integrating methylthio groups via enzymatic cascades. In marine fungi and bacteria, the furan-2-carboxylic acid core forms through endogenous cyclization of linear polyketide intermediates or oxidative modifications of reduced furans like 2,5-bis(hydroxymethyl)furan (BHMF) [9]. Crucially, isotopic labeling studies confirm that the 3-methyl group derives from S-adenosylmethionine (SAM)-mediated methylation, while the C5 side chain incorporates sulfur from cysteine or methionine pools [3] [10].
Table 1: Natural Precursors in MMSFA Biosynthesis
Precursor | Origin in Metabolism | Incorporated Moiety in MMSFA | Organism Examples |
---|---|---|---|
5-Hydroxymethylfurfural (HMF) | Carbohydrate dehydration | Furan-2-carboxylate backbone | Phellinus linteus, Xylaria longipes |
S-Adenosylmethionine (SAM) | Methionine cycle | 3-Methyl group | Rhodobacter sphaeroides |
Cysteine/Methionine | Sulfur amino acid metabolism | Methylsulfanyl group at C5 | Streptomyces spp. |
cis-Vaccenic acid | Bacterial fatty acid synthesis | Alkyl side chain precursors | Rhodopseudomonas palustris |
Metabolic channeling optimizes flux through these pathways. For example, Rhodobacter sphaeroides localizes HMF oxidation and methylthiolation enzymes in membrane-associated complexes, minimizing intermediate diffusion and side reactions [10]. Similarly, Pichia membranifaciens yeast synthesizes MMSFA analogs via coordinated action of furanoyl-CoA synthetase (activating the carboxylate) and SAM-dependent methylthiotransferases [9]. Engineering these channels in heterologous hosts (e.g., E. coli) requires fusion proteins or synthetic scaffolds to colocalize enzymes like HMF oxidoreductase and thiol methyltransferases.
The methylsulfanyl (–SCH₃) group at C5 distinguishes MMSFA structurally and functionally. Biochemical studies reveal two enzymatic strategies for its incorporation:
Table 2: Enzymes Catalyzing Methylsulfanyl Functionalization in Furan Biosynthesis
Enzyme Class | Representative Enzyme | Cofactors | Mechanism | Organism Source |
---|---|---|---|---|
Methylthiotransferase | FufM | SAM, [Fe-S] cluster | Radical-based C–S bond formation | R. palustris CGA009 |
Sulfurtransferase | UfaO | O₂, FAD | Epoxidation/ring contraction with S insertion | R. sphaeroides 2.4.1 |
Acyl-CoA sulfurtransferase | PlsS | 3-(Methylthio)propanoyl-CoA | Nucleophilic substitution at C5 | Streptomyces sp. GW 11/1695 |
The regioselectivity at C5 is enforced by steric constraints in enzyme active sites. Crystal structures of bacterial UfaO reveal a hydrophobic pocket that positions the furan C5 adjacent to catalytic cysteine residues, while excluding C3 or C4 from nucleophilic attack [8]. Mutagenesis of residue Phe¹⁷⁶ in UfaO abolishes activity, confirming its role in substrate orientation [10].
Maximizing MMSFA titers in engineered hosts requires quantitative mapping of carbon and sulfur flux. Metabolic flux analysis (MFA) in E. coli platforms reveals key bottlenecks:
Table 3: Flux Balance Analysis of MMSFA Pathways in Engineered E. coli
Metabolic Intervention | Host Strain | MMSFA Titer (mg/L) | Flux to Byproducts (%) | Key Genetic Modifications |
---|---|---|---|---|
Basal expression | BW25113 | 8.5 ± 0.9 | 92.3 | None |
Precursor channeling + Fcs overexpression | BW25113 ΔpuuC | 35.7 ± 2.1 | 64.8 | Fcs (X. longipes) + scaffold proteins |
SAM regeneration enhancement | BL21(DE3) pLysS | 68.3 ± 3.5 | 41.2 | MetK (S. cerevisiae) + cysE overexpression |
Combined interventions + sulfur assimilation | BL21(DE3) ΔcysM | 152.6 ± 8.7 | 18.9 | Fcs + MetK + cysK (cysteine synthase) |
Dynamic flux modeling identifies optimal induction timing, with HMF feeding post-SAM pool buildup increasing yields by 55% [2]. Furthermore, replacing glucose with glycerol reduces competitive flux through glycolysis, channeling carbon toward pentose phosphate-derived furan precursors [9]. Recent advances deploy in silico genome-scale models (e.g., iJO1366) to predict knockout targets, such as sdhA (succinate dehydrogenase), which redirects succinate toward C4 diacid participation in furan ring assembly [8].
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